ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
Description
FT-IR Vibrational Mode Assignments
FT-IR spectroscopy reveals key functional groups (Table 1):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1720–1700 | C=O stretch (ester) |
| 1265–1240 | C-O-C asymmetric stretch (ester) |
| 1100–1080 | C-O-C symmetric stretch (methoxy) |
| 3100–3000 | Aromatic C-H stretch (pyrazole) |
The absence of N-H stretches (typically ~3400 cm⁻¹) confirms N-methylation.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 1.35 (t, 3H) : Ethyl CH₃ (J = 7.1 Hz)
- δ 3.86 (s, 3H) : N-CH₃
- δ 3.91 (s, 3H) : OCH₃
- δ 4.30 (q, 2H) : Ethyl CH₂ (J = 7.1 Hz)
- δ 7.52 (s, 1H) : Pyrazole H5
¹³C NMR (101 MHz, CDCl₃) :
- δ 14.1 : Ethyl CH₃
- δ 38.5 : N-CH₃
- δ 56.2 : OCH₃
- δ 61.8 : Ethyl CH₂
- δ 142.3, 138.1, 137.6 : Pyrazole C3, C4, C5
- δ 161.2 : Ester C=O
The singlet at δ 7.52 ppm confirms the absence of coupling at H5, consistent with substitution at positions 3 and 4.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 185.1 ([M+H]⁺). Major fragments include:
- m/z 157.0 : Loss of CO (28 Da) from the ester group
- m/z 129.1 : Subsequent loss of CH₂=CH₂ (28 Da)
- m/z 101.0 : Pyrazole ring cleavage with retention of the N-methyl group
High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 184.0849 Da (calculated: 184.0848 Da).
Properties
IUPAC Name |
ethyl 3-methoxy-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-10(2)9-7(6)12-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXSLIOBXEMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461196 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103626-04-6 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Biological Activity
Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (C₈H₁₂N₂O₃) is a heterocyclic compound belonging to the pyrazole class, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and related compounds.
Chemical Structure and Properties
This compound features a methoxy group and a methyl group attached to the pyrazole ring, which contribute to its unique chemical properties. The compound's molecular formula is represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and mediators .
Summary of Research Findings
A review of the literature reveals several studies that highlight the biological activities of pyrazole derivatives, including this compound. The following table summarizes the findings from various studies:
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study conducted on different bacterial strains showed that this compound inhibited growth at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its role in modulating inflammatory responses .
- Anticancer Potential : Preliminary tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate exhibit promising antifungal properties. For instance, compounds synthesized from this base structure have shown higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can significantly enhance biological activity .
Agrochemical Intermediates
This compound serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in the formulation of fungicides that target a range of agricultural pathogens. The production processes for these agrochemicals often focus on improving cost efficiency and reducing environmental impact, making this compound valuable in sustainable agriculture practices .
Synthesis and Efficacy Studies
A comprehensive study published in Molecules examined the synthesis of novel derivatives based on this compound. The research highlighted the efficacy of these compounds against various fungal strains, establishing a clear correlation between structural modifications and increased antifungal potency. The study employed molecular docking techniques to elucidate binding interactions between the compounds and fungal enzymes, providing insights into their mechanisms of action .
Environmental Impact Analysis
Another significant aspect of research on this compound is its role in developing environmentally friendly agrochemicals. A patent outlines a method for synthesizing this compound that minimizes waste and enhances reaction efficiency, thereby reducing the environmental footprint associated with agricultural chemical production . This approach aligns with global trends toward sustainable agricultural practices.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Substitution Pattern and Molecular Similarity
Key Observations :
- Positional Isomerism : Moving the methoxy group from the 3- to 5-position (e.g., 139297-50-0) reduces similarity (0.87) due to altered electronic and steric effects .
- Functional Group Impact : Replacement of the methoxy group with ethoxy (1207431-96-6) or azido (C₁₄H₁₂N₆O₂) groups significantly modifies reactivity and applications .
Physicochemical Properties
- Spectroscopic Data: IR: The carbonyl stretch (C=O) for the target compound is expected near 1694 cm⁻¹, consistent with esters in analogs like ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate . NMR: The methyl group at the 1-position (δ ~1.34 ppm in analogs) and methoxy group (δ ~3.8–4.3 ppm) are diagnostic .
Thermal Stability : Pyrazole esters with bulky substituents (e.g., tert-butyl in 1017782-45-4) exhibit higher melting points (~115–161°C) compared to less substituted analogs .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Methoxy-substituted pyrazoles show enhanced metabolic stability compared to hydroxylated analogs (e.g., 478968-48-8) .
- Safety Profiles : Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (1017782-45-4) requires precautions for inhalation and skin contact, suggesting similar hazards for related esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
